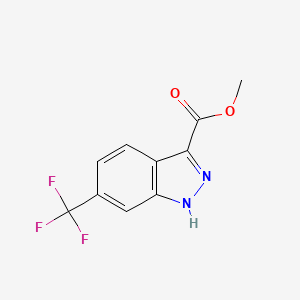

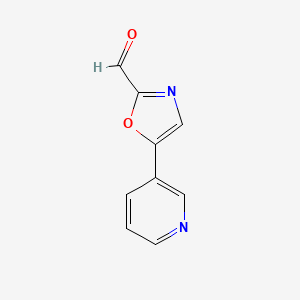

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Descripción general

Descripción

“Methyl 6-(trifluoromethyl)nicotinate” is a compound with the CAS Number: 221313-10-6 . It appears as a white to light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a complex process that often involves multiple steps and various reagents . For instance, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular weight of “Methyl 6-(trifluoromethyl)nicotinate” is 205.14 . The InChI Code is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis

Trifluoromethylation reactions often involve the use of trifluoroacetic anhydride and pyridine N-oxide under photoredox catalysis .Physical And Chemical Properties Analysis

“Methyl 6-(trifluoromethyl)nicotinate” is a white to light yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación

Crystallographic and Magnetic Resonance Studies

- The structures of various NH-indazoles, including 3-trifluoromethyl-1H-indazole and related compounds, have been examined using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal insights into their supramolecular structures and tautomeric forms (Teichert et al., 2007).

Enthalpy of Formation Analysis

- Research on the enthalpy of formation in both condensed and gas phases for various indazoles, including 1H-indazole-3-carboxylic acid and its derivatives, has been conducted. This involves experimental calorimetry and thermogravimetry, complemented by computational studies (Orozco-Guareño et al., 2019).

Antimicrobial Activity Studies

- Synthesis and characterization of certain 1,2,3-triazoles with antimicrobial properties have been studied. These include derivatives of 1H-indazole that show potential as antimicrobial agents (Holla et al., 2005).

N-1-Difluoromethylation Process

- A study describes the scalable N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This process is important for functionalizing indazole derivatives in pharmaceutical chemistry (Hong et al., 2020).

Synthesis and Structural Analysis

- Research has been conducted on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing valuable data for structural and conformational analysis of such compounds (Dzygiel et al., 2004).

Antimycobacterial Activity

- A series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates have been synthesized and evaluated for their antimycobacterial activity. This highlights the potential of indazole derivatives in combating mycobacterial infections (Japelj et al., 2005).

Novel Synthesis Techniques

- Studies on the synthesis of novel 1H-indazole derivatives like t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters have been reported, expanding the scope of synthetic methods in indazole chemistry (Murugavel et al., 2010).

Other Applications

- Additional research includes the synthesis of indazole C-nucleosides, studies on 1H-pyridin-4-yl-3, 5-disubstituted indazoles for anti-inflammatory and analgesic activity, and the development of gold(I) complexes using methyl 1H-1,2,3-triazole-4-carboxylate for catalysis https://consensus.app/papers/design-synthesis-characterization-hpyridin4yl3-reddy/cb2f8a5cedea56b38e6fab6097e8fff4/?utm_source=chatgpt; https://consensus.app/papers/synthesis-methyl-triazole4carboxylate-goldi-hu/cd47af2d4a9c5346b0fcdb4c8dd2bdc7/?utm_source=chatgpt" target="_blank">(Alonso et al., 1979; Reddy et al., 2015; Hu et al., 2019)

Safety and Hazards

Direcciones Futuras

The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridine derivatives valuable in the agrochemical and pharmaceutical industries .

Propiedades

IUPAC Name |

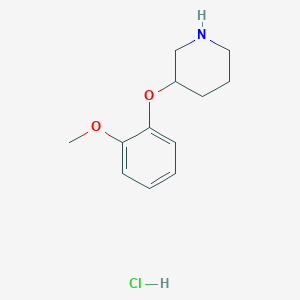

methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKCVMICQDVGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696298 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

CAS RN |

877773-17-6 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)